molecular formula C30H31ClFN5O4 B2449775 GLP-1 receptor agonist 2

GLP-1 receptor agonist 2

Cat. No.: B2449775
M. Wt: 580.0 g/mol
InChI Key: IGXAOFNNKAUXCJ-CVDCTZTESA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • GLP-1 agonists undergo various reactions, including peptide bond formation during synthesis.
    • Common reagents include protecting groups, coupling agents, and catalysts.
    • Major products are modified GLP-1 analogs with enhanced pharmacological properties.
  • Scientific Research Applications

  • Mechanism of Action

    • GLP-1 agonists activate the GLP-1 receptor:
      • Slowing gastric emptying.
      • Inhibiting glucagon release.
      • Stimulating insulin production.
    • These actions reduce hyperglycemia in people with type 2 diabetes and contribute to weight loss.
  • Comparison with Similar Compounds

    Biological Activity

    Introduction

    Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of medications primarily used in the management of type 2 diabetes (T2D) and obesity. Among these, GLP-1 receptor agonist 2 (often referred to as Exenatide, Liraglutide, or Semaglutide depending on the formulation) has shown significant biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical outcomes supported by diverse research findings.

    GLP-1 RAs mimic the action of endogenous GLP-1, a hormone secreted by the intestines in response to food intake. The primary mechanisms include:

    • Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, which helps lower blood glucose levels postprandially.
    • Inhibition of Glucagon Release : It suppresses glucagon secretion from alpha cells in the pancreas, reducing hepatic glucose production.
    • Gastric Emptying Delay : GLP-1 slows gastric emptying, leading to increased satiety and reduced food intake.
    • Central Nervous System Effects : It acts on brain regions involved in appetite regulation, promoting weight loss.
    MechanismDescription
    Insulin SecretionEnhances glucose-dependent insulin release
    Glucagon InhibitionSuppresses glucagon secretion
    Gastric Emptying DelaySlows gastric emptying to increase satiety
    CNS Appetite RegulationAffects brain areas to promote weight loss

    Clinical Applications

    GLP-1 receptor agonists have been extensively studied for their effects on glycemic control and weight management in T2D patients. Recent studies also highlight their cardiovascular benefits.

    Case Study Insights

    • Cardiovascular Benefits : A cohort study indicated that patients using GLP-1 RAs had a significantly lower risk of major adverse cardiovascular events compared to those not on these medications. Specifically, the combination of GLP-1 RAs with SGLT-2 inhibitors resulted in a 30% reduction in cardiovascular events .
    • Weight Loss Efficacy : In clinical trials, GLP-1 RAs have consistently demonstrated substantial weight loss benefits. For instance, Semaglutide was shown to produce an average weight loss of 15% over 68 weeks in obese patients .
    • Discontinuation Rates : A study found that approximately 45% of patients discontinued GLP-1 RA therapy within a year due to various factors including gastrointestinal side effects and perceived ineffectiveness .

    Table 2: Clinical Study Outcomes

    Study FocusOutcomeReference
    Cardiovascular Events30% lower risk with combination therapy
    Weight LossAverage 15% weight loss with Semaglutide
    Discontinuation Rates45% discontinuation within one year

    Side Effects and Safety Profile

    While GLP-1 RAs are generally well-tolerated, they can cause side effects such as nausea, vomiting, and diarrhea. A pharmacovigilance study highlighted that gastrointestinal disorders were among the most reported adverse effects . Additionally, severe outcomes like diabetic ketoacidosis have been noted but are rare.

    Table 3: Reported Adverse Events

    Adverse EventFrequency (%)
    Gastrointestinal DisordersHigh incidence (e.g., nausea ~25%)
    Diabetic KetoacidosisRare but serious
    Other Severe OutcomesReported but less frequent

    Properties

    IUPAC Name

    2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IGXAOFNNKAUXCJ-CVDCTZTESA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H31ClFN5O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    580.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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